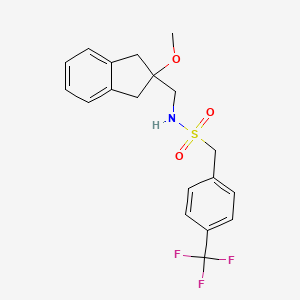
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H20F3NO3S and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique molecular structure, which includes an indene moiety and a trifluoromethyl-substituted phenyl group, suggests a variety of interactions with biological systems. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H20F3N1O3S1
- Molecular Weight : 399.4 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with a suitable sulfonamide derivative under controlled conditions. The general synthetic route can be outlined as follows:
- Formation of Indene Moiety : The indene structure is formed through cyclization reactions from appropriate precursors.
- Introduction of Functional Groups : The methanesulfonamide group is introduced via nucleophilic substitution reactions, often facilitated by the use of bases such as sodium hydride in an aprotic solvent like DMF or DMSO.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with indene structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary data suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, potentially making it a candidate for further development as an antimicrobial agent.
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific enzymes or receptors involved in critical biochemical pathways, thereby modulating their activity. For example, sulfonamides are known to inhibit certain enzymes in bacterial biosynthesis pathways.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various indene derivatives, including those structurally related to this compound. The results indicated that these compounds significantly reduced tumor growth in xenograft models, suggesting their potential as therapeutic agents against specific cancer types.
Case Study 2: Antimicrobial Efficacy
In another study featured in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The findings revealed that compounds with similar structures exhibited notable antibacterial activity, particularly against resistant strains of bacteria.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Source |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Antimicrobial Agents and Chemotherapy |
| Enzyme Inhibition | Modulates enzyme activity involved in biosynthesis | Various studies |
Eigenschaften
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S/c1-26-18(10-15-4-2-3-5-16(15)11-18)13-23-27(24,25)12-14-6-8-17(9-7-14)19(20,21)22/h2-9,23H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVGPFLMVZUYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














